molecular formula C18H25N3O2 B2978299 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide CAS No. 477711-50-5

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B2978299
CAS No.: 477711-50-5
M. Wt: 315.417
InChI Key: SNTFDIWQZQTNDR-UHFFFAOYSA-N
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Description

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research into heterocyclic compounds based on the pyrazole moiety, similar to N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide, has demonstrated potential anticancer activities. The synthesis of new heterocyclic compounds, including pyrazole derivatives, has shown that these compounds exhibit promising anticancer properties against various cancer cell lines. This is significant for the development of novel anticancer therapeutics (Metwally, Abdelrazek, & Eldaly, 2016).

Potential CNS Agents

Pyrazole derivatives, particularly those involving modifications to the pyrazole structure, have been evaluated for their potential as central nervous system (CNS) agents. Studies involving 4-aminoalkylindeno[1,2-c]pyrazoles have indicated significant biological activity, suggesting the utility of these compounds in developing treatments for CNS disorders (Lemke, Cramer, & Shanmugam, 1978).

Tautomerism and Structural Analysis

The study of NH-pyrazoles, which share a structural motif with this compound, has provided insights into tautomerism in solution and the solid state. Understanding the tautomerism and structural properties of these compounds is crucial for their application in designing more effective pharmaceuticals (Cornago et al., 2009).

Chemical and Radiochemical Studies

The development of new N4O2-donor acyclic chelators and their gallium(III) complexes has been explored for biomedical applications, including imaging and therapy. These studies highlight the versatility of pyrazole-based compounds in creating effective chelating agents for medical use (Silva et al., 2015).

Properties

IUPAC Name

N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13-15(11-12-19-17(22)18(2,3)4)16(21(5)20-13)23-14-9-7-6-8-10-14/h6-10H,11-12H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTFDIWQZQTNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCNC(=O)C(C)(C)C)OC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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